molecular formula C14H22N4O2S B12000799 3-methyl-8-(pentylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione

3-methyl-8-(pentylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12000799
M. Wt: 310.42 g/mol
InChI Key: CORZFYZBFOLLRJ-UHFFFAOYSA-N
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Description

3-methyl-8-(pentylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione: is a chemical compound with the molecular formula C14H22N4O2S and a molecular weight of 310.421 g/mol . This compound belongs to the purine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-8-(pentylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylxanthine and pentylthiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the pentylsulfanyl group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups in the purine ring to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions, where the pentylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst in organic synthesis reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Cell Signaling: It can be used to study cell signaling pathways due to its structural similarity to nucleotides.

Medicine:

    Drug Development: The compound’s biological activity makes it a potential candidate for drug development, particularly in the treatment of diseases related to purine metabolism.

Industry:

Mechanism of Action

The mechanism of action of 3-methyl-8-(pentylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it may modulate cell signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .

Comparison with Similar Compounds

  • 3-methyl-8-(pentylsulfanyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
  • 3-methyl-8-(pentylsulfanyl)-7-propan-2-ylpurine-2,6-dione
  • 3-methyl-8-(pentylsulfanyl)-7-prop-2-enylpurine-2,6-dione

Comparison:

Properties

Molecular Formula

C14H22N4O2S

Molecular Weight

310.42 g/mol

IUPAC Name

3-methyl-8-pentylsulfanyl-7-propylpurine-2,6-dione

InChI

InChI=1S/C14H22N4O2S/c1-4-6-7-9-21-14-15-11-10(18(14)8-5-2)12(19)16-13(20)17(11)3/h4-9H2,1-3H3,(H,16,19,20)

InChI Key

CORZFYZBFOLLRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=C(N1CCC)C(=O)NC(=O)N2C

Origin of Product

United States

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